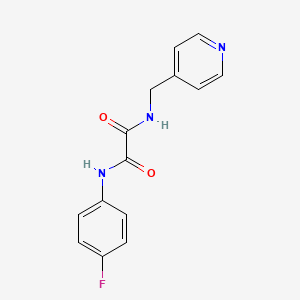

N-(4-fluorophenyl)-N-(4-pyridylmethyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-fluorophenyl)-N-(4-pyridylmethyl)ethanediamide, commonly referred to as FPE, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FPE belongs to the class of amide compounds and is known for its unique chemical structure, which makes it an ideal candidate for use in scientific research.

Scientific Research Applications

Supramolecular Chemistry

A study by Ferrer et al. (2010) provides new insights into the square/triangle equilibria of Pd(II) and Pt(II) supramolecules, highlighting the unexpected participation of mononuclear species in the equilibrium. The research explored the use of a rigid fluorinated ligand as a building block for supramolecular species containing diphosphane or ethylenediamine Pd(II) and Pt(II) fragments, offering a comparative analysis with previously reported smaller ligands (Ferrer et al., 2010).

Photophysical Properties and Light Emission

Zhang et al. (2017) investigated materials without typical π-bonded structures, discovering that molecules with "isolated" phenyl rings could emit visible light with high solid-state quantum yields. This study underscores the role of intramolecular through-space conjugation in extending emission spectra, providing a foundation for the development of high-efficiency fluorophores (Zhang et al., 2017).

Intracellular Applications

Wang et al. (2005) described the development and intracellular applications of a water-soluble Zn(II) sensor, demonstrating high selectivity for Zn(II) against other biologically relevant metal ions. This sensor, utilizing 4-aminonaphthalimide as the fluorophore, showcases the potential for imaging intracellular Zn(II), emphasizing the importance of fluorophore-receptor linking strategies (Wang et al., 2005).

Mechanism of Action

Target of Action

The primary target of N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide is the yeast casein kinase of Candida albicans, known as Yck2 . This kinase plays a crucial role in the growth and survival of the fungus, making it an attractive target for antifungal drug development .

Mode of Action

The compound interacts with Yck2 through hydrophobic bonds and van der Waals interactions, stabilizing the protein-ligand complex . This interaction inhibits the kinase’s activity, disrupting the normal functioning of the fungus .

Result of Action

The inhibition of Yck2 by N’-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]ethanediamide disrupts the normal functioning of Candida albicans, potentially leading to the death of the fungus . This makes the compound a promising candidate for the development of new antifungal therapies .

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c15-11-1-3-12(4-2-11)18-14(20)13(19)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCNHOSHZWHDFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2952884.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)

![N-[3-(methylthio)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2952890.png)

![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2952904.png)